Cas no 191544-71-5 (1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid)

1-tert-Butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid is a versatile intermediate in organic synthesis, particularly valuable for the construction of complex piperidine-based frameworks. The tert-butoxycarbonyl (Boc) and methoxycarbonyl groups provide orthogonal protecting group strategies, enabling selective functionalization at multiple sites. The carboxylic acid moiety offers further derivatization potential, making it useful in peptide chemistry and pharmaceutical applications. Its well-defined reactivity and stability under various conditions ensure reliable performance in multi-step syntheses. This compound is particularly advantageous for medicinal chemistry research, where controlled modification of the piperidine scaffold is required. Its high purity and consistent quality make it a preferred choice for synthetic chemists.
1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid structure
191544-71-5 structure
Product Name:1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid
CAS No:191544-71-5
MF:C13H21NO6
MW:287.30894446373
MDL:MFCD12026407
CID:2103642
PubChem ID:23291151
Update Time:2025-05-19

1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(tert-butoxycarbonyl)-3-methylpiperidine-3,5-dicarboxylic acid
    • 1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid
    • MDL: MFCD12026407
    • Inchi: 1S/C13H21NO6/c1-12(2,3)20-11(19)14-6-8(9(15)16)5-13(4,7-14)10(17)18/h8H,5-7H2,1-4H3,(H,15,16)(H,17,18)
    • InChI Key: JSVGISOKQUVIGV-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC(C(=O)O)CC(C(=O)O)(C)C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 427
  • Topological Polar Surface Area: 104

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1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:191544-71-5)1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid
Order Number:A1075747
Stock Status:in Stock
Quantity:250.0mg/500.0mg/1.0g/5.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:58
Price ($):208.0/347.0/520.0/1559.0
Email:sales@amadischem.com

1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid Related Literature

Additional information on 1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid

Professional Introduction to 1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid (CAS No. 191544-71-5)

1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid, identified by its CAS number 191544-71-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and metabolic disorders. Its unique structural features, including the presence of both tert-butoxycarbonyl (Boc) and methoxycarbonyl (Moc) protecting groups on the piperidine ring, make it an invaluable tool for chemists engaged in drug development.

The Boc and Moc protecting groups are strategically employed to shield reactive functional groups during multi-step synthetic pathways. The tert-butoxycarbonyl group, known for its stability under basic conditions, ensures that the amine functionality of piperidine remains protected until the desired point in the synthesis. Conversely, the methoxycarbonyl group, which is more stable under acidic conditions, provides an alternative protective strategy. This dual functionality makes 1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid a versatile building block for constructing complex molecules with precise control over reactivity.

In recent years, there has been a surge in research focused on developing novel treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Piperidine derivatives have emerged as promising candidates due to their ability to interact with central nervous system receptors and enzymes. The compound 1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid plays a pivotal role in this research by enabling the synthesis of structurally diverse piperidine-based scaffolds. These scaffolds can be further modified to enhance binding affinity and reduce side effects, ultimately leading to more effective therapeutic agents.

Moreover, advancements in computational chemistry and molecular modeling have facilitated the rational design of drug candidates based on 1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid. By integrating experimental data with predictive algorithms, researchers can optimize the structure-function relationships of their target molecules. This approach has been particularly effective in identifying lead compounds that exhibit high potency and selectivity against disease-causing targets. The compound's well-defined reactivity profile allows for efficient derivatization, making it an indispensable asset in high-throughput screening campaigns.

The pharmaceutical industry has also recognized the importance of 1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid in the development of metabolic inhibitors. Piperidine derivatives have shown potential in targeting enzymes involved in glucose metabolism and lipid biosynthesis, offering new avenues for treating conditions such as diabetes and hyperlipidemia. The protecting groups on this compound ensure that synthetic pathways can be tailored to introduce specific functional modifications without unintended side reactions, thereby improving overall yields and purity.

Recent studies have highlighted the compound's utility in peptidomimetic chemistry, where it serves as a precursor for designing constrained peptides with enhanced pharmacological properties. By incorporating 1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid into synthetic routes, researchers can create cyclic peptides that mimic natural bioactive sequences while exhibiting improved stability and bioavailability. These peptidomimetics are being explored for their potential applications in cancer immunotherapy and anti-inflammatory therapies.

The synthesis of 1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid itself is a testament to the progress made in synthetic organic chemistry. Modern methodologies allow for its preparation with high regioselectivity and enantioselectivity, ensuring that subsequent derivatization steps proceed efficiently without racemization or byproduct formation. This level of precision is critical when developing pharmaceuticals, where impurities can significantly impact efficacy and safety profiles.

In conclusion, 1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid (CAS No. 191544-71-5) is a multifaceted compound with broad applications in drug discovery and development. Its unique structural features and reactivity profile make it an indispensable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic opportunities, this compound will undoubtedly remain at the forefront of pharmaceutical innovation.

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Amadis Chemical Company Limited
(CAS:191544-71-5)1-tert-butoxycarbonyl-5-methoxycarbonyl-piperidine-3-carboxylic acid
A1075747
Purity:99%/99%/99%/99%
Quantity:250.0mg/500.0mg/1.0g/5.0g
Price ($):208.0/347.0/520.0/1559.0
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